molecular formula C₃₇H₄₄BrNO₁₂ B043225 [(9Z,19Z,21Z)-26-Bromo-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate CAS No. 57375-25-4

[(9Z,19Z,21Z)-26-Bromo-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate

Cat. No.: B043225
CAS No.: 57375-25-4
M. Wt: 774.6 g/mol
InChI Key: KEBCSEWEARRZEF-TULDOVQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you’re asking about, [(9Z,19Z,21Z)-26-Bromo-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate, is a complex organic molecule . It has a molecular formula of C37H47NO12 .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings, double bonds, and functional groups . It contains several stereocenters, indicating that it has multiple possible stereoisomers .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, given its complexity and size . It’s also likely to be insoluble in water but soluble in organic solvents .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could interact with biological systems in a variety of ways, depending on its structure and properties .

Safety and Hazards

Without specific studies, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, it should be handled with care, using appropriate personal protective equipment .

Properties

IUPAC Name

[(9Z,19Z,21Z)-26-bromo-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44BrNO12/c1-15-11-10-12-16(2)36(47)39-27-26(38)31(44)23-24(32(27)45)30(43)20(6)34-25(23)35(46)37(8,51-34)49-14-13-22(48-9)17(3)33(50-21(7)40)19(5)29(42)18(4)28(15)41/h10-15,17-19,22,28-29,33,41-43H,1-9H3,(H,39,47)/b11-10-,14-13-,16-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBCSEWEARRZEF-TULDOVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1/C=C\C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)Br)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44BrNO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57375-25-4
Record name ANSAMYCIN: RIFAMYCIN DERIV
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
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Q & A

Q1: What is the significance of the reaction between 3-Bromorifamycin S and sodium sulfinates under acidic conditions?

A1: Under acidic conditions, 3-Bromorifamycin S reacts with sodium sulfinates to yield the quinone-type 3-sulfonyl derivative of rifamycin. [] This reaction pathway differs from that of rifamycin S, which forms the hydroquinone-type 3-sulfonyl derivative under the same conditions. This highlights the influence of the bromine substituent on the reactivity of the rifamycin scaffold.

Q2: How does the structure of derivatives derived from 3-Bromorifamycin S impact their pharmacological properties?

A2: Research focusing on 4-deoxy-3'-bromopyrido[1',2'-1,2]imidazo[5,4-c]rifamycin S, a derivative of 3-Bromorifamycin S, reveals significant insights into structure-activity relationships. This derivative exhibits potent antibacterial activity while remaining non-absorbable in the gastrointestinal tract. [] The X-ray crystal structure confirms the presence of a mesomeric betaine form within the pyridoimidazo system, with a positively charged pyrido nitrogen and a negatively charged imidazo nitrogen. This unique structural feature is believed to be responsible for the observed pharmacokinetic behavior, specifically the lack of systemic absorption. This example demonstrates how structural modifications to the 3-Bromorifamycin S scaffold can profoundly influence its pharmacological properties, paving the way for the development of targeted antibacterial agents.

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